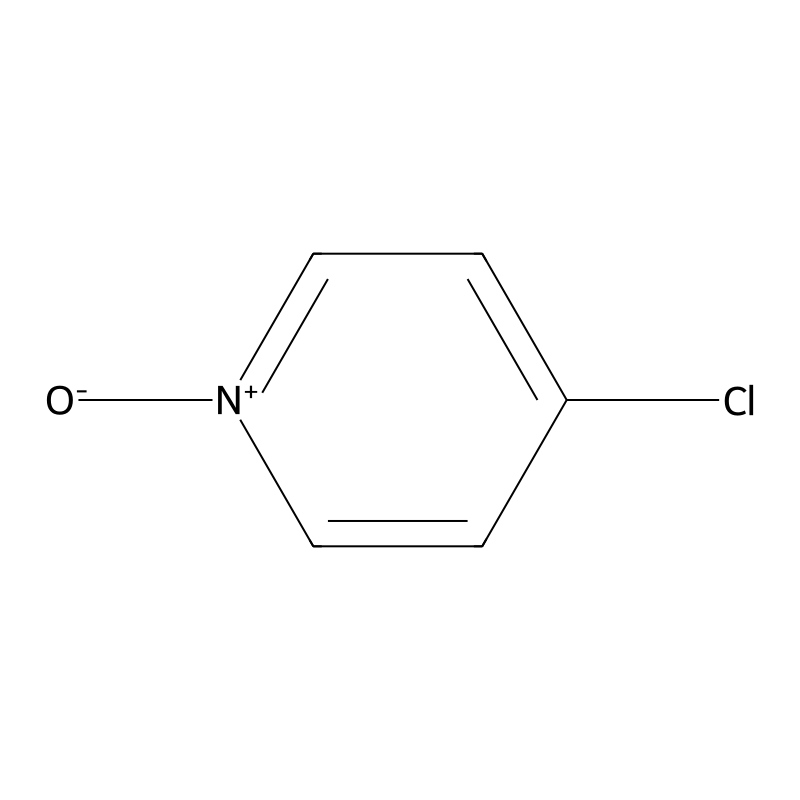

4-Chloropyridine N-oxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Complex Formation:

- 4-Chloropyridine N-oxide forms complexes with uranyl chloride. Researchers have investigated these complexes using various techniques, including infrared (IR) and electronic spectra, molar conductivity, and magnetic susceptibility measurements []. This research helps understand the interaction between the molecule and metal ions, potentially contributing to the development of new materials or catalysts.

Oxygen Source:

- One study reports the use of 4-Chloropyridine N-oxide as an oxygen source in the preparation of iron complexes containing [(N,N′-bis(2-methyl-2-mercaptopropane)-1,5-diazacyclooctane)Fe]2O []. This research delves into the synthesis of specific molecules with potential applications in various fields, including catalysis and material science.

4-Chloropyridine N-oxide is an organic compound with the molecular formula C₅H₄ClNO. It features a chlorinated pyridine ring with an N-oxide functional group, making it a member of the pyridine N-oxide family. This compound is characterized by its pale yellow color and is known for its solubility in polar solvents. The presence of the chlorine atom enhances its reactivity, making it suitable for various chemical transformations and applications in synthetic chemistry .

4-Chloropyridine N-oxide exhibits diverse reactivity due to the presence of both the chlorine atom and the N-oxide group. It can participate in several types of reactions:

- Electrophilic Substitution: The chlorine atom can be substituted by various nucleophiles, allowing for the synthesis of more complex derivatives.

- Oxidation and Reduction: The N-oxide can undergo reduction to yield 4-chloropyridine, while also being oxidized to form other pyridine derivatives.

- Rearrangements: It can react with sulfenyl chlorides, leading to rearrangements that produce similar compounds .

Research indicates that 4-Chloropyridine N-oxide possesses notable biological activities. It has been studied for its potential as an antibacterial and antifungal agent. The compound's ability to interact with biological targets makes it a candidate for further pharmacological exploration. Its structural features allow it to engage in various biochemical pathways, which may contribute to its biological efficacy .

Several methods have been developed for synthesizing 4-Chloropyridine N-oxide:

- Chlorination of Pyridine N-oxide: The most common method involves treating pyridine N-oxide with chlorine gas or other chlorinating agents, resulting in the formation of 4-chloropyridine N-oxide .

- Oxidation of 4-Chloropyridine: Another approach is the oxidation of 4-chloropyridine using oxidizing agents like hydrogen peroxide or peracetic acid to yield the corresponding N-oxide .

- Substitution Reactions: The compound can also be synthesized through nucleophilic substitution reactions involving chlorinated pyridines and appropriate nucleophiles under basic conditions .

4-Chloropyridine N-oxide serves multiple purposes in various fields:

- Pharmaceutical Intermediates: It is utilized as an intermediate in the synthesis of several pharmaceuticals, including proton pump inhibitors like omeprazole and pantoprazole .

- Agricultural Chemicals: The compound has potential applications in developing agrochemicals due to its biological activity against pests and pathogens.

- Chemical Research: Its unique structure makes it a valuable reagent in organic synthesis and material science research .

Studies have shown that 4-Chloropyridine N-oxide interacts with both electrophilic and nucleophilic reagents, making it versatile in synthetic pathways. Its ability to form adducts with various substrates highlights its potential as a building block in organic synthesis . Furthermore, investigations into its binding affinity with biological targets could provide insights into its mechanism of action as a therapeutic agent.

Several compounds share structural similarities with 4-Chloropyridine N-oxide, each exhibiting distinct properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Methoxypyridine N-oxide | Methoxy group instead of chlorine | Exhibits different reactivity patterns due to methoxy's electron-donating nature. |

| 3-Chloropyridine N-oxide | Chlorine at position three | Different electrophilic substitution patterns compared to 4-chlorinated analogs. |

| Pyridine N-oxide | No chlorine substituent | Lacks the enhanced reactivity provided by halogen substitution. |

These comparisons highlight the unique reactivity profile of 4-Chloropyridine N-oxide, particularly its ability to participate in chlorination reactions while maintaining the properties associated with pyridine N-oxides .

Traditional Chlorination Approaches

Traditional methods rely on direct chlorination of pyridine N-oxides using chlorine gas (Cl₂) or chlorination reagents like sulfuryl chloride (SOCl₂) and phosphorus oxychloride (POCl₃). For instance, WO2002102779A1 describes a process where 4-H-pyridine-N-oxide is treated with Cl₂ in dichloromethane at 25–30°C, achieving >98% conversion. The reaction proceeds via electrophilic aromatic substitution, with the N-oxide group activating the pyridine ring at the para position.

A Chinese patent (CN103360306A) outlines a "one-pot" synthesis starting from pyridine, where sequential reactions with SOCl₂ yield 4-Cl-PNO via intermediate N-(4-pyridyl)pyridinium chloride hydrochloride. This method avoids isolation of intermediates, improving efficiency (70–73% yield).

Table 1: Traditional Chlorination Methods

| Reagent | Solvent | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|

| Cl₂ | CH₂Cl₂ | 25–30 | >98 | |

| SOCl₂ | None | 35 | 70.6 | |

| POCl₃ | Chlorobenzene | 140–150 | 73.6 |

Industrial-Scale Manufacturing Processes

Industrial production prioritizes safety due to the exothermic nature of chlorination. A scalable protocol from Organic Process Research & Development highlights a telescoped process for PPI intermediates, emphasizing:

- Temperature control: Reactions are conducted below 50°C to mitigate decomposition risks.

- Solvent selection: Dichloromethane and acetic acid are preferred for their inertness and ease of removal.

- Pilot-plant adaptation: Continuous Cl₂ feeding and real-time monitoring prevent runaway reactions.

Alternative Oxidation Strategies

Peracetic acid (generated in situ from H₂O₂ and acetic acid) and meta-chloroperbenzoic acid (m-CPBA) offer safer alternatives. EP0130333A1 reports peracetic acid-mediated oxidation of 2-chloropyridine to 2-chloropyridine-N-oxide, with yields exceeding 90%. Similarly, CN115160220A demonstrates m-CPBA’s efficacy in regioselective N-oxidation of pyridines under mild conditions (0–5°C, dichloromethane), achieving 86–95% yields.

Solvent-Specific Optimization Protocols

Solvent choice significantly impacts reaction kinetics and purity:

- Polar aprotic solvents: Dichloromethane enhances Cl₂ solubility, facilitating faster chlorination.

- Halogenated aromatics: Chlorobenzene minimizes side reactions in high-temperature POCl₃-mediated syntheses.

- Solvent-free systems: Recent advances eliminate solvents entirely, reducing waste and costs.

Base-Mediated Reaction Pathways

Bases like sodium acetate or hydroxide neutralize HCl byproducts, shifting equilibrium toward product formation. WO2002102779A1 notes that 1–3 equivalents of NaOH improve yields by suppressing dichloropyridine-N-oxide formation. However, excess base can hydrolyze the N-oxide group, necessitating precise stoichiometric control.

Recyclability and Byproduct Management

Industrial processes emphasize sustainability:

Electrophilic Substitution Pathways

The N-oxide group significantly enhances the reactivity of 4-chloropyridine N-oxide toward electrophilic aromatic substitution (EAS). The oxygen atom in the N-oxide donates electron density into the aromatic ring via resonance, creating regions of high electron density at the 2-, 4-, and 6-positions [2] [4]. This electronic activation allows electrophiles to target the 4-position selectively, even in the presence of the chlorine substituent.

For instance, nitration of 4-chloropyridine N-oxide with fuming nitric acid and sulfuric acid yields 4-chloro-3-nitropyridine N-oxide. The reaction proceeds through the formation of a nitronium ion (NO₂⁺), which attacks the electron-rich 4-position. The N-oxide group stabilizes the intermediate σ-complex via resonance, directing substitution to the para position relative to the chlorine [6] [7]. Similarly, sulfonation and halogenation reactions favor the 4-position due to the combined electronic effects of the N-oxide and chlorine substituents [2].

Radical-Mediated Rearrangements

Radical intermediates play a role in the functionalization of 4-chloropyridine N-oxide, particularly in the presence of alkyl side chains. For example, 2-alkyl-substituted pyridine N-oxides undergo remote oxidation when treated with acid anhydrides. The reaction initiates with acylation of the N-oxide oxygen, followed by deprotonation to form a neutral intermediate. This species undergoes a [3] [3]-sigmatropic rearrangement via a six-membered transition state, leading to functionalization at the 4-position [3].

In the absence of alkyl groups, radical pathways may still emerge under oxidative conditions. The N-oxide group can stabilize radical intermediates through delocalization of unpaired electrons across the aromatic system, facilitating rearrangements or coupling reactions. Such mechanisms are critical in synthesizing complex heterocyclic architectures from simple precursors [3] [5].

Nucleophilic Aromatic Displacement

The chlorine atom at the 4-position of pyridine N-oxide is highly activated toward nucleophilic displacement due to the electron-withdrawing effects of both the N-oxide and the aromatic ring. Nucleophiles such as amines, thiols, and alkoxides readily replace the chlorine via a two-step mechanism. First, the nucleophile attacks the electron-deficient carbon, forming a Meisenheimer complex. Subsequent elimination of the chloride ion restores aromaticity, yielding substituted pyridine N-oxides [5] [8].

For example, treatment of 4-chloropyridine N-oxide with sodium ethanethiolate in ethanol produces 4-(ethylthio)pyridine N-oxide. The reaction proceeds efficiently under mild conditions, highlighting the synergistic activation by the N-oxide and chlorine [8]. This pathway is widely exploited in medicinal chemistry to introduce diverse functional groups at the 4-position.

Oxidative Coupling Reactions

4-Chloropyridine N-oxide participates in oxidative coupling reactions, leveraging the N-oxide’s ability to act as an oxidizing agent. In the presence of transition metal catalysts, such as palladium or copper, the compound undergoes homo-coupling to form biaryl structures. For instance, Ullmann-type coupling of 4-chloropyridine N-oxide with aryl boronic acids yields 4,4'-bipyridine N-oxides, which are valuable ligands in coordination chemistry [1] [7].

The mechanism involves oxidative addition of the C–Cl bond to the metal center, followed by transmetallation with the nucleophilic partner. Reductive elimination then forms the new C–C bond, with the N-oxide group stabilizing intermediates through electron donation [1]. These reactions expand the utility of 4-chloropyridine N-oxide in constructing π-conjugated systems.

Photochemical Activation Mechanisms

Photochemical excitation of 4-chloropyridine N-oxide induces unique reactivity pathways. Ultraviolet (UV) irradiation promotes electron transfer from the N-oxide oxygen to the aromatic ring, generating radical-ion intermediates. These species participate in cycloaddition reactions or hydrogen atom abstraction, leading to fused-ring products or dimerized structures [3].

For example, irradiation of 4-chloropyridine N-oxide in the presence of alkenes results in [2+2] cycloadducts via a radical chain mechanism. The N-oxide group stabilizes the excited state, prolonging the lifetime of reactive intermediates and enabling controlled photochemical transformations [3]. Such pathways offer a sustainable alternative to thermal methods for functionalizing inert positions on the aromatic ring.

The palladium-catalyzed carbon-hydrogen functionalization of 4-chloropyridine N-oxide represents a fundamental transformation in modern organic synthesis, leveraging the unique electronic properties of the N-oxide functional group to achieve selective bond formation. The mechanistic pathway proceeds through a concerted metallation-deprotonation mechanism, where the palladium catalyst activates the carbon-hydrogen bond at the ortho position relative to the N-oxide group [1] [2].

Recent mechanistic investigations have revealed that palladium acetate in combination with tri-tert-butylphosphine forms the active catalytic species capable of cleaving carbon-hydrogen bonds with exceptional regioselectivity [3]. The reaction typically operates under temperatures ranging from 80 to 140 degrees Celsius, delivering products in yields of 65 to 95 percent with excellent ortho-selectivity [3] [4]. The electronic properties of the chlorine substituent at the 4-position significantly influence the reaction kinetics, with the electron-withdrawing nature of chlorine enhancing the electrophilicity of the pyridine ring [5].

Computational studies have demonstrated that the concerted metallation-deprotonation pathway involves the formation of a six-membered transition state, where the palladium center coordinates simultaneously to the N-oxide oxygen and the ortho carbon-hydrogen bond [1] [2]. This cooperative binding mode accounts for the exceptional regioselectivity observed in these transformations, as the N-oxide group acts as a directing group that positions the palladium catalyst in close proximity to the target carbon-hydrogen bond.

The scope of this transformation extends beyond simple aryl halides to include complex heterocyclic systems and functionalized substrates. Detailed kinetic studies have established that the carbon-hydrogen bond cleavage step is rate-determining, with the reaction exhibiting first-order dependence on both the pyridine N-oxide substrate and the palladium catalyst [6]. The versatility of this methodology has been demonstrated through its application to late-stage functionalization of pharmaceutically relevant molecules, where the mild reaction conditions and high functional group tolerance make it particularly attractive for medicinal chemistry applications [4] [7].

Alkenylation and Arylation Protocols

The development of efficient alkenylation and arylation protocols for 4-chloropyridine N-oxide has emerged as a cornerstone methodology in heterocyclic chemistry, providing access to structurally diverse pyridine derivatives with high regio- and stereoselectivity. The alkenylation reactions proceed through a palladium-catalyzed carbon-hydrogen activation mechanism, where the N-oxide group serves as both a directing group and an activating group for the aromatic system [3] [4].

In alkenylation protocols, the reaction typically employs palladium acetate as the catalyst in combination with suitable phosphine ligands, operating under temperatures of 100 to 120 degrees Celsius. The transformation delivers ortho-alkenylated products in yields ranging from 70 to 90 percent, with excellent regio-, stereo-, and chemoselectivity [3] [4]. The electronic effects of the 4-chloro substituent play a crucial role in determining the reaction outcome, as the electron-withdrawing nature of chlorine enhances the electrophilicity of the pyridine ring and facilitates the initial carbon-hydrogen activation step.

Arylation protocols have been extensively developed using various coupling partners, including aryl bromides, aryl iodides, and arylboronic acids. The direct arylation of 4-chloropyridine N-oxide with aryl bromides proceeds through a cooperative dual palladium catalysis mechanism, where two distinct palladium centers collaborate to achieve the desired transformation [2] [8]. This mechanistic pathway involves the formation of a cyclometalated palladium intermediate that serves as the active species for carbon-hydrogen bond cleavage, while a second palladium center facilitates the aryl halide activation and subsequent carbon-carbon bond formation.

The Suzuki cross-coupling reaction represents another important arylation protocol, where 4-chloropyridine N-oxide reacts with arylboronic acids under palladium catalysis to deliver biaryl products [9] [10]. The reaction typically employs palladium tetrakistriphenylphosphine as the catalyst in combination with potassium carbonate as the base, operating in aqueous or mixed aqueous-organic solvent systems. The yields for these transformations range from 65 to 85 percent, with the reaction proceeding through the classical oxidative addition, transmetallation, and reductive elimination sequence characteristic of palladium-catalyzed cross-coupling reactions [11] [12].

Photocatalytic approaches have also been developed for the alkenylation and arylation of 4-chloropyridine N-oxide, utilizing visible light photoredox catalysis to achieve mild reaction conditions [13] [14]. These protocols employ acridinium-based photocatalysts to generate reactive radical intermediates, which subsequently undergo addition to the activated pyridine N-oxide substrate. The photocatalytic methods offer advantages in terms of reaction conditions and functional group tolerance, operating at room temperature and avoiding the need for high-temperature conditions typically required in thermal processes.

Aliphatic Carbon-Hydrogen Bond Activation

The activation of aliphatic carbon-hydrogen bonds using 4-chloropyridine N-oxide as a hydrogen atom transfer catalyst represents a significant advancement in the field of carbon-hydrogen functionalization. This methodology leverages the unique electronic properties of the N-oxide functional group to generate highly reactive oxygen-centered radicals capable of abstracting hydrogen atoms from unactivated aliphatic substrates [15] [16].

The mechanistic pathway involves the single-electron oxidation of 4-chloropyridine N-oxide by an acridinium photoredox catalyst under visible light irradiation, generating an N-oxide radical cation that serves as the active hydrogen atom transfer species [15] [17]. The resulting oxygen-centered radical exhibits a bond dissociation energy of approximately 99 kilocalories per mole, making it sufficiently reactive to abstract hydrogen atoms from tertiary, secondary, and primary carbon-hydrogen bonds [15].

The scope of this transformation encompasses a broad range of aliphatic substrates, including cyclic and acyclic hydrocarbons, ethers, and various functionalized alkanes. The reaction proceeds under mild conditions, typically at temperatures between 25 and 50 degrees Celsius, and delivers alkylated products in yields ranging from 45 to 85 percent [15] [16]. The site-selectivity of the hydrogen atom abstraction can be fine-tuned through structural modifications of the pyridine N-oxide catalyst, with electron-donating and electron-withdrawing substituents influencing the reactivity and selectivity profiles.

Computational studies have provided insights into the factors governing the selectivity of aliphatic carbon-hydrogen bond activation. The calculations reveal that the hydrogen atom transfer step proceeds through a linear transition state, with the selectivity being primarily determined by the bond dissociation energies of the target carbon-hydrogen bonds and the steric accessibility of the reaction site [16]. The electronic effects of the 4-chloro substituent contribute to the overall reactivity by modulating the oxidation potential of the N-oxide group and influencing the stability of the resulting radical intermediate.

Recent developments have focused on extending the scope of aliphatic carbon-hydrogen bond activation to include heteroarylation reactions, where the initially formed carbon-centered radical undergoes addition to electron-deficient heteroarenes such as quinolines and pyrimidines [15] [17]. These transformations proceed through a Minisci-type radical addition mechanism, providing access to complex heterocyclic systems with high efficiency and selectivity.

Oxypyridinium Salt Formation Strategies

The formation of oxypyridinium salts from 4-chloropyridine N-oxide represents a key intermediate strategy in numerous synthetic transformations, particularly in asymmetric organocatalysis and nucleophilic substitution reactions. The oxypyridinium cation serves as a highly electrophilic species that can undergo nucleophilic attack by various nucleophiles, enabling the construction of carbon-carbon and carbon-heteroatom bonds with high efficiency [18].

The most common strategy for oxypyridinium salt formation involves the reaction of 4-chloropyridine N-oxide with acylating agents such as acid chlorides, anhydrides, or chloroformates. The reaction proceeds through nucleophilic attack of the N-oxide oxygen on the electrophilic carbonyl carbon, resulting in the formation of an O-acyloxypyridinium cation intermediate [18]. This intermediate exhibits enhanced electrophilicity compared to the parent N-oxide, making it susceptible to nucleophilic attack at the ortho and para positions of the pyridine ring.

Mechanistic studies have revealed that the formation of oxypyridinium salts is typically a rapid and reversible process, with the equilibrium position depending on the electronic properties of the acylating agent and the reaction conditions [18]. The use of electron-withdrawing acyl groups such as trifluoroacetyl or tosyl groups favors the formation of the oxypyridinium salt, while electron-donating groups tend to shift the equilibrium toward the starting materials.

The stability of oxypyridinium salts is significantly influenced by the nature of the counterion and the reaction medium. Weakly coordinating anions such as tetrafluoroborate or hexafluorophosphate provide enhanced stability compared to more nucleophilic anions like chloride or acetate [19]. The choice of solvent also plays a crucial role, with polar aprotic solvents such as dichloromethane or acetonitrile providing optimal conditions for oxypyridinium salt formation and subsequent reactions.

Advanced strategies for oxypyridinium salt formation have been developed using Lewis acid activation, where the N-oxide oxygen coordinates to a Lewis acid such as boron trifluoride or aluminum chloride, generating a highly electrophilic oxypyridinium-Lewis acid complex [20]. These complexes exhibit enhanced reactivity toward nucleophiles and can be employed in challenging transformations that are not feasible using conventional methods.

Asymmetric Organocatalysis Developments

The development of chiral 4-chloropyridine N-oxide derivatives as asymmetric organocatalysts represents a significant advancement in the field of enantioselective synthesis. These catalysts leverage the nucleophilic properties of the N-oxide oxygen atom to facilitate acyl transfer reactions with high enantioselectivity, providing access to enantiomerically enriched products with excellent stereochemical control [21] [22].

The design of chiral 4-aryl-pyridine-N-oxide catalysts has focused on incorporating stereocontrolling elements at the 4-position of the pyridine ring, moving beyond the traditional requirement for dialkylamino groups at this position [21] [22]. The introduction of chiral aryl substituents, particularly those derived from prolinamide scaffolds, has proven highly effective in achieving high levels of asymmetric induction through hydrogen bonding interactions with the substrate [22] [18].

The mechanism of asymmetric organocatalysis involves the formation of a chiral O-acyloxypyridinium cation intermediate through nucleophilic attack of the N-oxide oxygen on the acylating agent. The chiral environment provided by the catalyst directs the subsequent nucleophilic attack by the substrate, resulting in the formation of the product with high enantioselectivity [22] [18]. Density functional theory calculations have provided detailed insights into the stereochemical control mechanisms, revealing that hydrogen bonding interactions between the catalyst and substrate play a crucial role in determining the enantioselectivity.

The scope of asymmetric organocatalysis using chiral 4-chloropyridine N-oxide derivatives encompasses a wide range of transformations, including acylative kinetic resolutions, desymmetrizations, and dynamic kinetic resolutions [21] [22]. In the acylative dynamic kinetic resolution of azoles, the chiral catalyst facilitates the selective acylation of one enantiomer of a racemic mixture, while the unreacted enantiomer undergoes rapid racemization, allowing for the theoretical conversion of the entire starting material into the desired enantiomer [22].

The application of chiral 4-chloropyridine N-oxide catalysts to the desymmetrization of sulfonimidamides represents a particularly challenging transformation that has been successfully addressed using rationally designed catalysts [18]. The reaction proceeds through the formation of an O-acyloxypyridinium cation intermediate, followed by enantioselective nucleophilic substitution by the sulfonimidamide substrate. The transformation delivers N-acylated products with excellent enantioselectivities ranging from 95 to 99 percent enantiomeric excess, demonstrating the high stereochemical control achievable with these catalyst systems [18].

Recent developments in asymmetric organocatalysis have focused on expanding the substrate scope to include challenging nucleophiles such as aldehydes, anhydrides, and various N-heteroaromatics including pyrazoles, imidazoles, and benzimidazoles [21] [22]. The catalyst loading can be as low as 5 mol percent, with reactions typically proceeding under mild conditions at temperatures between 0 and 25 degrees Celsius. The broad functional group tolerance and high enantioselectivities make these catalysts particularly attractive for applications in pharmaceutical synthesis and the preparation of enantiomerically pure building blocks.

LogP

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant